molecular formula C10H16ClN3O2S B1387213 3-Amino-4-chloro-N-[2-(dimethylamino)ethyl]-benzenesulfonamide CAS No. 1040026-00-3

3-Amino-4-chloro-N-[2-(dimethylamino)ethyl]-benzenesulfonamide

Cat. No.: B1387213
CAS No.: 1040026-00-3
M. Wt: 277.77 g/mol
InChI Key: SVLHMPVFGBITJH-UHFFFAOYSA-N
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Description

3-Amino-4-chloro-N-[2-(dimethylamino)ethyl]-benzenesulfonamide is a chemical compound with the molecular formula C10H16ClN3O2S, offered for research and development purposes . This product is designated For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. As a benzenesulfonamide derivative, this compound belongs to a class of molecules known for their versatile applications in scientific research, particularly in medicinal chemistry and drug discovery. The core benzenesulfonamide structure is a common pharmacophore found in compounds that interact with various biological targets . While the specific research applications and detailed mechanism of action for this particular analog require further investigation by the researcher, its molecular structure suggests potential as a key intermediate or building block in the synthesis of more complex molecules for biological evaluation. Researchers can utilize this compound to explore structure-activity relationships, particularly focusing on the role of the 2-(dimethylamino)ethyl side chain in modulating properties like solubility and target binding. Proper laboratory handling procedures should be observed.

Properties

IUPAC Name

3-amino-4-chloro-N-[2-(dimethylamino)ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClN3O2S/c1-14(2)6-5-13-17(15,16)8-3-4-9(11)10(12)7-8/h3-4,7,13H,5-6,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVLHMPVFGBITJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNS(=O)(=O)C1=CC(=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Example Synthesis Route

Step Reaction Conditions Yield
1 Preparation of 3-nitro-4-chlorobenzenesulfonyl chloride Chlorination of 3-nitro-4-chlorobenzoic acid with thionyl chloride 80-90%
2 Reduction of nitro group Zinc and sodium hydroxide in ethanol at 80°C 85-95%
3 Coupling with 2-(dimethylamino)ethylamine Triethylamine in dichloromethane at room temperature 70-80%

Detailed Synthesis Protocol

Materials Needed:

  • 3-Nitro-4-chlorobenzoic acid
  • Thionyl chloride
  • Zinc metal sheet
  • Sodium hydroxide
  • 2-(Dimethylamino)ethylamine
  • Triethylamine
  • Dichloromethane
  • Ethanol

Procedure:

  • Preparation of 3-Nitro-4-chlorobenzenesulfonyl Chloride :

    • Add 10 g of 3-nitro-4-chlorobenzoic acid to a round-bottom flask equipped with a reflux condenser.
    • Add 50 mL of thionyl chloride and reflux for 2 hours.
    • Distill off excess thionyl chloride under reduced pressure.
  • Reduction of Nitro Group :

    • Add the sulfonyl chloride to a mixture of 2 g zinc metal sheet and 50 mL of 0.1 M sodium hydroxide in ethanol.
    • Stir at 80°C for 3 hours.
    • Filter off zinc and wash with ethanol.
  • Coupling with 2-(Dimethylamino)ethylamine :

    • Add the reduced intermediate to a solution of 2-(dimethylamino)ethylamine (10 mmol) and triethylamine (10 mmol) in dichloromethane.
    • Stir at room temperature for 2 hours.
    • Wash with water and dry over anhydrous sodium sulfate.

Research Findings and Biological Activities

Benzenesulfonamides, including the compound , have been studied for their potential biological activities. These include anticancer and antimicrobial effects, often attributed to their ability to inhibit enzymes like carbonic anhydrase IX (CA IX), which is overexpressed in certain tumors. The design of such compounds involves structural modifications to enhance selectivity and potency against specific targets.

Biological Evaluation

  • Anticancer Activity : Compounds with similar structures have shown significant inhibitory effects against cancer cell lines, such as MDA-MB-231 and MCF-7.
  • Antimicrobial Activity : Sulfonamides can inhibit bacterial growth by interfering with metabolic processes, making them potential antibacterial agents.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-chloro-N-[2-(dimethylamino)ethyl]-benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chloro substituent can be reduced to form the corresponding aniline derivative.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Aniline derivatives.

    Substitution: Hydroxyl or alkoxy derivatives, depending on the nucleophile used.

Scientific Research Applications

3-Amino-4-chloro-N-[2-(dimethylamino)ethyl]-benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-4-chloro-N-[2-(dimethylamino)ethyl]-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Core Benzenesulfonamide Derivatives

Several benzenesulfonamide derivatives synthesized in share structural similarities with the target compound but differ in substituents (Table 1).

Table 1: Comparison of Benzenesulfonamide Derivatives

Compound ID Substituent(s) Molecular Weight (g/mol) Yield (%) TLC Rf Key Features
Target 3-Amino-4-chloro, N-DMAE* 277.77 - - High pKa, irritant
9 4-(Dimethylaminobenzyl) 345.45 78 0.24 Electron-rich substituent
10 4-Nitrobenzyl 335.35 94 0.17 Electron-withdrawing nitro group
11 2-Methoxy-4-nitrobenzyl 395.42 87 0.15 Mixed electronic effects
15 Naphthalen-1-ylmethyl 367.46 78 0.36 Hydrophobic aromatic extension
16 Benzo[b]thiophen-3-ylmethyl 389.50 83 0.39 Sulfur-containing heterocycle

*DMAE: 2-(Dimethylamino)ethyl

Key Findings :

  • Synthesis Efficiency : Compound 10 (94% yield) outperforms the target compound in synthetic accessibility, likely due to the nitro group’s stabilizing effects during synthesis .
  • Electronic Effects: The target’s chloro and amino groups create a balance between electron-withdrawing and donating properties, distinct from the purely electron-withdrawing nitro group in Compound 10 .
  • Hydrophobicity : Compounds 15 and 16 exhibit higher hydrophobicity (TLC Rf >0.3) compared to the target, suggesting that bulky aromatic substituents enhance lipophilicity .

Sulfonamide vs. Amide Analogues

lists 3-amino-4-chloro-N-[2-(dimethylamino)ethyl]benzamide (CAS 926238-86-0), which replaces the sulfonamide (-SO₂NH₂) group with an amide (-CONH₂).

Comparison :

  • Reactivity : Sulfonamides are generally more acidic (pKa ~10–11) than amides (pKa ~15–17), aligning with the target’s pKa of 11.01 .
  • Biological Activity: Sulfonamides are known for enzyme inhibition (e.g., carbonic anhydrase), while amides are more common in peptide-like drugs. The target’s sulfonamide group may enhance binding to metalloenzymes .

Piperazine-Containing Derivatives

and describe compounds with piperazine rings, such as 3-chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide (CAS 946316-97-8) and 3-chloro-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide (CAS 946366-63-8).

Key Differences :

  • Pharmacological Potential: Piperazine moieties often improve metabolic stability and receptor affinity in drug candidates, suggesting that these derivatives may have enhanced pharmacokinetic profiles compared to the target .

Role of the Dimethylaminoethyl Substituent

The 2-(dimethylamino)ethyl (DMAE) group is a critical structural feature in the target compound. and highlight its influence on physicochemical and biological properties:

  • Reactivity: In resin cements, DMAE-containing compounds exhibit lower degrees of conversion than ethyl 4-(dimethylamino)benzoate, but DMAE’s flexibility may improve solubility in polar solvents .
  • Toxicity: DMAE derivatives like S-(2-(dimethylamino)ethyl) isothiourinium dihydrochloride () are sensitizing agents, underscoring the need to evaluate the target compound’s safety profile .

Biological Activity

3-Amino-4-chloro-N-[2-(dimethylamino)ethyl]-benzenesulfonamide, commonly referred to as a benzenesulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its ability to inhibit various enzymes and exhibit anti-cancer, antibacterial, and anti-inflammatory properties. The following sections provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₀H₁₆ClN₃O₂S
  • CAS Number : 1040026-00-3
  • MDL Number : MFCD11125124
  • Hazard Classification : Irritant

The biological activity of this compound primarily involves inhibition of carbonic anhydrase (CA) enzymes, which play a crucial role in various physiological processes, including pH regulation and ion transport. Recent studies have shown that this compound exhibits selective inhibition against carbonic anhydrase IX (CA IX), making it a potential candidate for cancer therapy, particularly in targeting hypoxic tumor microenvironments.

Anticancer Activity

Research indicates that this compound has significant anticancer properties, particularly against breast cancer cell lines. For instance:

  • Cell Lines Tested : MDA-MB-231 (triple-negative breast cancer), MCF-7 (estrogen receptor-positive breast cancer), and MCF-10A (normal breast cell line).
  • IC50 Values : Compounds related to this benzenesulfonamide demonstrated IC50 values ranging from 1.52 to 6.31 μM against cancerous cell lines, with selectivity ratios indicating higher efficacy against cancer cells compared to normal cells .

Case Study: Induction of Apoptosis

A notable study highlighted the ability of certain derivatives to induce apoptosis in MDA-MB-231 cells. The increase in annexin V-FITC positive apoptotic cells was reported to be 22-fold compared to controls, indicating a strong pro-apoptotic effect .

Antibacterial Activity

In addition to its anticancer properties, this compound has demonstrated antibacterial activity:

  • Tested Strains : Staphylococcus aureus and Klebsiella pneumoniae.
  • Inhibition Rates : Significant inhibition was observed at concentrations of 50 μg/mL with values reaching up to 80.69% against S. aureus and notable anti-biofilm activity against K. pneumoniae .

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 / EffectivenessReference
AnticancerMDA-MB-2311.52 - 6.31 μM
Apoptosis InductionMDA-MB-23122-fold increase in apoptosis
AntibacterialS. aureus80.69% inhibition
Anti-biofilmK. pneumoniae79.46% inhibition

Pharmacokinetic Properties

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest that derivatives of this compound possess favorable pharmacokinetic profiles, enhancing their potential for therapeutic applications .

Q & A

Q. What are the optimal synthetic routes for 3-amino-4-chloro-N-[2-(dimethylamino)ethyl]-benzenesulfonamide, and how can yield and purity be maximized?

The synthesis involves multi-step reactions starting from sulfonamide precursors. Key steps include:

  • Chlorination and amination : Controlled substitution at the benzene ring using reagents like thionyl chloride (for chloro groups) and dimethylaminoethylamine (for side-chain introduction) under anhydrous conditions.
  • Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) improve solubility of intermediates, while bases like triethylamine neutralize acidic byproducts .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures enhances purity. Yield optimization requires strict temperature control (e.g., 0–5°C during exothermic steps) .

Q. How is the structural integrity of this compound validated post-synthesis?

Characterization employs:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm, dimethylaminoethyl protons at δ 2.2–3.1 ppm).
  • Mass spectrometry : High-resolution MS verifies molecular ion peaks (e.g., [M+H]+^+ at m/z 278.76 for C10_{10}H15_{15}ClN2_2O3_3S) .
  • Elemental analysis : Matches calculated vs. observed C, H, N, and S percentages (±0.3% tolerance) .

Q. What biological activities are associated with this sulfonamide derivative?

Sulfonamides are known carbonic anhydrase (CA) inhibitors. Preliminary studies suggest:

  • Enzyme inhibition : Competitive binding to CA’s active site via the sulfonamide group, with IC50_{50} values determined via stopped-flow CO2_2 hydration assays .
  • Antimicrobial potential : Structural analogs show activity against Gram-positive bacteria (e.g., Staphylococcus aureus), assessed via broth microdilution (MIC values) .

Advanced Research Questions

Q. How does the crystal structure of related sulfonamides inform solubility and reactivity predictions?

X-ray crystallography of analogs (e.g., 4-(3-chloro-propanamido)benzenesulfonamide) reveals:

  • Hydrogen-bond networks : Sulfonamide NH2_2 groups form bonds with water or adjacent molecules, influencing solubility.
  • Planar aromatic rings : Facilitate π-π stacking in hydrophobic environments, critical for membrane penetration in biological assays .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for this compound?

Conflicting SAR data (e.g., variable CA inhibition potency) are addressed by:

  • Systematic substituent variation : Modifying the chloro or dimethylaminoethyl groups alters steric/electronic profiles.
  • Docking simulations : Molecular dynamics (e.g., AutoDock Vina) predict binding affinities to CA isoforms (e.g., CA II vs. CA IX) .

Q. How do regulatory classifications impact in vivo studies of this compound?

Analogous compounds (e.g., W-18 derivatives) are classified as controlled substances due to opioid receptor activity. Researchers must:

  • Verify legal status : Check DEA/FDA guidelines for scheduling.
  • Document synthesis intent : Ensure compliance with institutional review boards for animal/human trials .

Q. What advanced methods quantify enzyme inhibition kinetics?

  • Surface plasmon resonance (SPR) : Measures real-time binding kinetics (kon_{on}/koff_{off}) between the compound and CA.
  • Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of inhibitor-enzyme interactions .

Q. How are solubility challenges addressed in formulation studies?

  • Co-solvent systems : Ethanol/PEG 400 mixtures enhance aqueous solubility.
  • Salt formation : Reacting the free base with HCl improves crystallinity and bioavailability .

Methodological Considerations

Q. What analytical techniques differentiate degradation products during stability testing?

  • HPLC-DAD/MS : Separates and identifies hydrolytic byproducts (e.g., sulfonic acids or amines) under accelerated conditions (40°C/75% RH) .
  • Forced degradation studies : Exposure to oxidative (H2_2O2_2), acidic (0.1M HCl), and basic (0.1M NaOH) conditions identifies labile functional groups .

Q. How are computational models used to predict metabolic pathways?

  • In silico tools : Software like Meteor (Lhasa Limited) predicts phase I/II metabolism (e.g., N-demethylation or sulfonation).
  • CYP450 isoform screening : Human liver microsome assays validate predicted pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-4-chloro-N-[2-(dimethylamino)ethyl]-benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
3-Amino-4-chloro-N-[2-(dimethylamino)ethyl]-benzenesulfonamide

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